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  • Product: Fmoc-N-Me-Cys(Me)-OH

Core Science & Biosynthesis

Foundational

Technical Guide: Hydrophobicity and Physicochemical Utility of N-Methyl S-Methyl Cysteine

This technical guide provides an in-depth analysis of N-methyl S-methyl Cysteine (N-Me-S-Me-Cys) , a specialized amino acid residue used in advanced peptide drug design to modulate hydrophobicity, membrane permeability,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-methyl S-methyl Cysteine (N-Me-S-Me-Cys) , a specialized amino acid residue used in advanced peptide drug design to modulate hydrophobicity, membrane permeability, and metabolic stability.

Executive Summary: The "Double-Cap" Strategy

In the landscape of peptide drug discovery, native cysteine and methionine residues present significant liabilities: oxidative instability, disulfide scrambling, and poor membrane permeability. N-methyl S-methyl Cysteine (N-Me-S-Me-Cys) represents a "double-capped" solution. By methylating both the backbone nitrogen and the side-chain sulfur, researchers create a residue that is:

  • Hyper-Hydrophobic: Significantly higher LogP than native Cysteine or Methionine.

  • Conformationally Restricted: The N-methyl group forces specific backbone geometries (often favoring cis conformations).

  • Metabolically Silent: Resistant to proteolysis and disulfide shuffling.

This guide details the physicochemical basis, synthesis protocols, and application of this residue in improving the pharmacokinetic (PK) profile of peptide therapeutics.[1]

Physicochemical Basis: Deconstructing the Hydrophobicity

The hydrophobicity of N-Me-S-Me-Cys is not merely additive; it is synergistic. To understand its impact, we must compare it to its structural analogs: Cysteine (Cys), Methionine (Met), and N-Methyl Cysteine.

Structural Comparison and LogP Shifts

The modification alters the solvation energy (


) of the peptide.
  • S-Methylation (Side Chain): Caps the polar thiol (-SH) group, converting it into a thioether (-S-CH3). This prevents ionization (

    
     of thiol is ~8.3) and eliminates hydrogen bond donor capability on the side chain. It makes the side chain isosteric to Methionine but with one less methylene group (
    
    
    
    ).
  • N-Methylation (Backbone): Replaces the amide proton (-NH-) with a methyl group (-N(CH3)-). This removes a critical Hydrogen Bond Donor (HBD). Since desolvation of HBDs is a major energy penalty for membrane crossing, removing it drastically improves permeability.

Table 1: Comparative Physicochemical Properties

ResidueStructure CodeSide ChainBackboneEst.

LogP (vs Gly)*
H-Bond DonorsKey Liability
Cysteine Cys


-0.152 (SC + BB)Oxidation/Dimerization
Methionine Met


+0.551 (BB)Sulfoxide formation
S-Me-Cysteine Cys(Me)


+0.481 (BB)Sulfoxide formation
N-Me-S-Me-Cysteine N-Me-Cys(Me)


+1.20 0 Steric hindrance

*Note:


LogP values are relative estimates based on fragmental constants. N-methylation typically adds ~0.5–0.8 to LogP depending on the local environment.
The Chameleon Effect Mechanism

The N-methyl group allows the peptide to adopt a "chameleon" conformation. In aqueous solution, the peptide may expose polar carbonyls. In the lipid bilayer, the N-methyl group facilitates the burial of polar atoms, effectively "hiding" the peptide's polarity to cross the membrane.

ChameleonEffect cluster_0 N-Me-S-Me-Cys Contribution A Aqueous Phase (Solvated) B Membrane Interface (Desolvation) A->B Energy Penalty (Loss of H-bonds) C Lipid Bilayer (Hydrophobic Core) B->C N-Me Advantage: No NH to desolvate D Removes H-Bond Donor D->B E Increases Lipophilicity E->C F Induces cis-conformation

Figure 1: The mechanistic contribution of N-methylation to membrane permeability.

Synthesis & Incorporation Protocols

Incorporating N-Me-S-Me-Cys into a peptide sequence via Solid Phase Peptide Synthesis (SPPS) is non-trivial due to significant steric hindrance .[2] The N-methyl group on the incoming amino acid (or the one already on the resin) obstructs the nucleophilic attack required for peptide bond formation.

Reagents and Materials
  • Building Block: Fmoc-N-Me-Cys(Me)-OH (commercially available or synthesized via reductive alkylation of Fmoc-Cys(Me)-OH).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU as they are insufficiently reactive.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Coupling Protocol (The "Hard Coupling" Cycle)

This protocol assumes the resin is swelled and the previous Fmoc group has been removed.

  • Activation:

    • Dissolve Fmoc-N-Me-Cys(Me)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to suppress racemization and improve kinetics.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Critical: Pre-activation time should not exceed 30 seconds to prevent guanidinium formation.

  • Coupling (First Pass):

    • Add mixture to resin.[3]

    • Agitate for 2 hours at room temperature (standard AA is 30-45 min).

    • Microwave Option: 75°C for 10 minutes (ensure Cys racemization limits are checked).

  • Monitoring:

    • Standard Kaiser test (Ninhydrin) will fail (false negative) on N-methyl secondary amines.

    • Use Chloranil Test or Bromophenol Blue:

      • Chloranil Test: Blue stain = secondary amine present (unreacted). Colorless = coupled.

  • Re-Coupling (Mandatory for N-Me residues):

    • Drain and wash resin with DMF.

    • Repeat the activation and coupling step using fresh reagents.

    • Alternative: Use Triphosgene mediated coupling for extremely difficult sequences (forming the acid chloride in situ).

  • Capping:

    • Aggressive capping with Acetic Anhydride/Pyridine is required to terminate any unreacted chains, as N-methylated deletion sequences are difficult to purify later.

SPPS_Protocol Start Resin-AA-NH2 (De-Fmoc'd) Activate Activate Fmoc-N-Me-Cys(Me)-OH (HATU/HOAt/DIEA) Start->Activate Couple1 Coupling 1 (2 hrs, RT or MW) Activate->Couple1 Check Chloranil Test Couple1->Check Couple2 Coupling 2 (Fresh Reagents) Check->Couple2 Fail (Blue) NextStep Fmoc Deprotection (20% Piperidine) Check->NextStep Pass (Colorless) Couple2->NextStep

Figure 2: SPPS workflow for sterically hindered N-methylated residues.

Analytical Characterization

Verifying the identity and purity of peptides containing N-Me-S-Me-Cys requires specific attention to rotamers.

HPLC/UPLC Profile
  • Rotamer Broadening: Unlike standard peptides, N-methylated peptides often exist as a mixture of cis and trans isomers around the tertiary amide bond.

  • Observation: You may see split peaks or broad "humps" on the HPLC trace.

  • Validation: Run the HPLC at elevated temperature (50–60°C). If the peaks coalesce into a single sharp peak, it confirms rotameric interconversion rather than impurities.

Mass Spectrometry
  • Fragmentation: N-methyl bonds are more labile under CID (Collision Induced Dissociation) conditions. Expect distinct b- and y-ion series.

  • Mass Shift: Ensure you calculate the mass of the residue correctly:

    • Cysteine residue MW: 103.1 Da

    • S-Methylation: +14.02 Da

    • N-Methylation: +14.02 Da

    • Total Residue MW: ~131.1 Da.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids: A Review on Their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 13(6). Link

  • Biron, E., et al. (2008).[3] Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. Link

  • Quinn, T. P., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19, 7203-7210. Link

  • PubChem. (2025).[4] N-Methyl-L-cysteine Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Technical Whitepaper: Sourcing and Utilization of Fmoc-N-Me-Cys(Me)-OH in Peptidomimetics

[1] Executive Summary Fmoc-N-Me-Cys(Me)-OH (N-alpha-methyl-S-methyl-L-cysteine) is a highly specialized amino acid building block used to introduce conformational constraints and metabolic stability into peptide therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Fmoc-N-Me-Cys(Me)-OH (N-alpha-methyl-S-methyl-L-cysteine) is a highly specialized amino acid building block used to introduce conformational constraints and metabolic stability into peptide therapeutics. Unlike standard Fmoc-Cys(Trt)-OH, this derivative features dual methylation: N-methylation of the backbone amine (preventing proteolytic cleavage and inducing cis/trans isomerism) and S-methylation of the thiol (creating a stable thioether, effectively a methionine analog).

Commercial Status: As of Q4 2025, Fmoc-N-Me-Cys(Me)-OH is not a standard "off-the-shelf" catalog item from major global distributors (e.g., Sigma-Aldrich, Bachem, Iris Biotech). While its precursors (Fmoc-Cys(Me)-OH and Fmoc-N-Me-Cys(Trt)-OH) are widely available, the specific double-methylated monomer typically requires custom synthesis or in-house preparation.

This guide provides a definitive technical roadmap for researchers to source this molecule via a "Buy-then-Modify" strategy, detailing the synthesis of the monomer and its subsequent application in Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Commercial Landscape & Sourcing Strategy[2]

Direct procurement of Fmoc-N-Me-Cys(Me)-OH is often met with long lead times (8–12 weeks) and high custom-synthesis premiums. Therefore, the most scientifically robust approach is to acquire the commercially available precursor Fmoc-Cys(Me)-OH and perform a high-fidelity N-methylation.

Table 1: Commercial Availability of Precursors[2]
CompoundCAS NumberAvailabilityTypical PurityPrimary Vendors
Fmoc-N-Me-Cys(Me)-OH N/A (Rare)Custom Only N/AEnamine, WuXi AppTec (Service)
Fmoc-Cys(Me)-OH 138021-87-1High >98%Chem-Impex, Sigma-Aldrich, Watanabe
Fmoc-N-Me-Cys(Trt)-OH 944797-51-7Medium >95%Novabiochem, Carbolution
The "Make vs. Buy" Decision Matrix

The following logic flow dictates the most efficient path to obtaining the target molecule based on your lab's capabilities.

SourcingStrategy Start Requirement: Fmoc-N-Me-Cys(Me)-OH CheckStock Check Vendors (Chem-Impex, Bachem) Start->CheckStock IsAvailable Available off-shelf? CheckStock->IsAvailable Buy Direct Purchase (Expect High Cost) IsAvailable->Buy Yes Synthesize In-House Synthesis (Recommended) IsAvailable->Synthesize No SelectPrecursor Select Precursor Strategy Synthesize->SelectPrecursor RouteA Route A: N-Methylation Start: Fmoc-Cys(Me)-OH (Best for Scale) SelectPrecursor->RouteA Preferred RouteB Route B: S-Methylation Start: Fmoc-N-Me-Cys(Trt)-OH (Inefficient) SelectPrecursor->RouteB Avoid Result Target: Fmoc-N-Me-Cys(Me)-OH RouteA->Result

Figure 1: Decision matrix for sourcing Fmoc-N-Me-Cys(Me)-OH. Route A is the industry standard for reproducibility.[1]

Part 2: Synthesis Protocol (The "Make" Strategy)

The most reliable method to synthesize Fmoc-N-Me-Cys(Me)-OH is via the Oxazolidinone Method (Freidinger Lactam route). This method is superior to direct methylation (using MeI/NaH) because it strictly preserves the chiral integrity of the alpha-carbon, preventing racemization.[1]

Core Reaction Mechanism[1][2]
  • Cyclization: Condensation of Fmoc-Cys(Me)-OH with paraformaldehyde to form an oxazolidinone.[1]

  • Reduction: Reductive ring opening using Triethylsilane (TES) and Trifluoroacetic acid (TFA) to yield the N-methylated product.[1]

Detailed Protocol

Materials:

  • Precursor: Fmoc-Cys(Me)-OH (CAS: 138021-87-1)[2]

  • Paraformaldehyde[3]

  • p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA)

  • Triethylsilane (TES)[1]

  • TFA / DCM[1][4][5]

Step 1: Oxazolidinone Formation

  • Dissolve Fmoc-Cys(Me)-OH (10 mmol) in Toluene (100 mL).

  • Add Paraformaldehyde (30 mmol) and pTsOH (0.5 mmol).

  • Reflux with a Dean-Stark trap for 2–4 hours until water evolution ceases.

  • Wash organic layer with 5% NaHCO₃, dry over MgSO₄, and concentrate.[1]

  • Checkpoint: Verify formation of the oxazolidinone via TLC or LCMS (Mass shift +12 Da from precursor).[1]

Step 2: Reductive Ring Opening

  • Dissolve the crude oxazolidinone in DCM (50 mL).

  • Add Triethylsilane (30 mmol) followed by TFA (50 mL).

  • Stir at room temperature for 12–16 hours.

  • Concentrate in vacuo to remove TFA.[1]

  • Purify via flash column chromatography (Hexane/EtOAc) or recrystallization.[1]

Validation Criteria (Self-Validating System):

  • NMR: Appearance of N-Me singlet (~2.7–2.9 ppm).[1]

  • Chirality: Chiral HPLC must show <1% D-isomer.[1] The oxazolidinone intermediate "locks" the conformation, ensuring high enantiopurity [1].[1]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids is notoriously difficult due to steric hindrance at the N-terminus. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields.[1]

Coupling Protocol for Fmoc-N-Me-Cys(Me)-OH

When coupling onto the N-terminus of this molecule (i.e., extending the chain), or coupling this molecule to the resin, specific conditions are required.[1][6]

1. Coupling Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction rate by ~10x compared to HOBt.[1]

2. Reaction Conditions:

  • Stoichiometry: 3–5 equivalents of AA / HATU / HOAt.

  • Base: DIPEA (6–10 eq).

  • Time: Double coupling (2 x 2 hours) is mandatory.

  • Monitoring: The Chloranil test must be used instead of the Kaiser test (Kaiser test does not detect secondary amines).

Workflow Visualization: SPPS Integration

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Step (2 x 2h, Double Couple) Resin->Coupling Activate Activation: Fmoc-N-Me-Cys(Me)-OH + HATU + HOAt + DIPEA Activate->Coupling QC QC: Chloranil Test (Detects 2° Amine) Coupling->QC QC->Coupling Negative (No Color) NextStep Fmoc Deprotection (20% Piperidine) QC->NextStep Positive (Blue)

Figure 2: SPPS coupling workflow emphasizing the specific activation and QC requirements for N-methylated residues.

Part 4: Quality Control & Analytics[1]

To ensure the integrity of the synthesized peptide containing Fmoc-N-Me-Cys(Me)-OH, the following analytical parameters must be met.

HPLC Characterization

N-methylated peptides often display broad peaks or split peaks (conformers) on C18 columns due to slow cis/trans isomerization of the tertiary amide bond.[1]

  • Recommendation: Run HPLC at elevated temperatures (50–60°C) to coalesce the rotamer peaks into a single sharp peak.

Mass Spectrometry[1][8]
  • Fragmentation: N-methylated residues show distinct fragmentation patterns.[1] Expect enhanced b-ion formation and reduced y-ion intensity at the N-Me site.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983).[1] Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.

  • Chem-Impex International. (2023).[1] Product Catalog: Fmoc-Cys(Me)-OH (CAS 138021-87-1).[2]

  • Sigma-Aldrich. (2023).[1] Fmoc-Cys(Me)-OH Product Specification.[2][7][1]

  • Biron, E., & Kessler, H. (2005).[1] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[7][8] The Journal of Organic Chemistry.

  • Bachem. (2024).[1][9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Solubility of Fmoc-N-Me-Cys(Me)-OH in DMF and NMP

Introduction: The Critical Role of Solubility in Peptide Synthesis In the realm of solid-phase peptide synthesis (SPPS), the efficient and complete coupling of amino acids is paramount to achieving high purity and yield...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the efficient and complete coupling of amino acids is paramount to achieving high purity and yield of the target peptide. A crucial, yet often overlooked, parameter governing the success of these coupling reactions is the solubility of the Fmoc-protected amino acid derivatives in the chosen solvent. Inadequate solubility can lead to a cascade of undesirable outcomes, including sluggish reaction kinetics, incomplete couplings, and the formation of deletion sequences, all of which complicate purification and diminish the overall success of the synthesis.[1]

This application note provides a detailed guide on the solubility of Fmoc-N-Me-Cys(Me)-OH, a specialized amino acid derivative, in two of the most commonly employed solvents in Fmoc-SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] Due to the limited availability of specific quantitative solubility data for Fmoc-N-Me-Cys(Me)-OH in the public domain, this guide will also discuss the solubility of a closely related analogue, Fmoc-N-Me-Cys(Trt)-OH, and provide a comprehensive framework for understanding the factors that influence solubility. Furthermore, detailed protocols are presented to enable researchers to empirically determine solubility in their own laboratory settings.

Physicochemical Properties of Key Components

A fundamental understanding of the properties of the solute and solvents is essential for predicting and interpreting solubility behavior.

CompoundStructureMolar Mass ( g/mol )Key Physicochemical Properties
Fmoc-N-Me-Cys(Me)-OH Not available371.45N-methylated amino acid with a methyl-protected thiol group. The N-methylation increases steric hindrance, and the overall molecule has both hydrophobic (Fmoc group) and polar (carboxylic acid) regions.
Fmoc-N-Me-Cys(Trt)-OH Not available599.74N-methylated amino acid with a bulky, hydrophobic trityl protecting group on the thiol.[3]
DMF (N,N-Dimethylformamide) Not available73.09A polar aprotic solvent with excellent solvating properties for many organic molecules. It is known to occasionally contain dimethylamine impurities which can prematurely cleave the Fmoc group.[4]
NMP (N-Methyl-2-pyrrolidone) Not available99.13A polar aprotic solvent, often considered a stronger solvent than DMF for peptide synthesis due to its ability to efficiently solvate growing peptide chains and resins.[4][5]

Solubility Profile: Insights and Considerations

Reference Compound: Fmoc-N-Me-Cys(Trt)-OH

For the trityl-protected analogue, Fmoc-N-Me-Cys(Trt)-OH, a qualitative solubility has been reported. It is described as "clearly soluble" in DMF at a concentration of 0.5 M (1 mmole in 2 ml of DMF).

Important Caveat: The trityl (Trt) group is significantly larger and more hydrophobic than the methyl (Me) group protecting the cysteine thiol in Fmoc-N-Me-Cys(Me)-OH. This substantial difference in the side-chain protecting group will undoubtedly influence the molecule's interaction with the solvent and thus its solubility. It is plausible that the smaller, less hydrophobic methyl group in Fmoc-N-Me-Cys(Me)-OH may result in different solubility characteristics compared to its trityl-protected counterpart.

Factors Influencing the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is a complex interplay of several factors:

  • The Amino Acid Side Chain: The inherent polarity and size of the side chain are primary determinants of solubility.[1][6]

  • Side-Chain Protecting Groups: Bulky and hydrophobic protecting groups can enhance solubility in less polar organic solvents.[1]

  • N-α-Methylation: The presence of a methyl group on the alpha-amine increases steric hindrance and can impact crystal packing and solvation, thereby affecting solubility. N-methylated amino acids are known to be more challenging to couple due to this increased steric bulk.[7]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and viscosity of the solvent are critical. Both DMF and NMP are excellent solvents for SPPS due to their ability to solvate the growing peptide chain and swell the resin support.[4][5] NMP is generally considered a better solvent for aggregating sequences.[5]

Experimental Protocols

Given the absence of definitive solubility data, the following protocols are provided to enable researchers to determine the solubility of Fmoc-N-Me-Cys(Me)-OH in DMF and NMP in a laboratory setting.

Protocol 1: Qualitative Assessment of Solubility

This protocol provides a rapid method to assess whether a desired concentration for stock solution preparation is achievable.

Objective: To quickly determine if Fmoc-N-Me-Cys(Me)-OH is soluble at a specific, commonly used concentration for SPPS.

Materials:

  • Fmoc-N-Me-Cys(Me)-OH

  • Anhydrous DMF

  • Anhydrous NMP

  • Vortex mixer

  • Small glass vials with caps

Procedure:

  • Preparation: Weigh out a predetermined amount of Fmoc-N-Me-Cys(Me)-OH into a clean, dry vial. For example, to prepare a 0.5 M solution, weigh out 185.7 mg (0.5 mmol).

  • Solvent Addition: Add 1 mL of the desired solvent (DMF or NMP) to the vial.

  • Dissolution: Cap the vial securely and vortex at room temperature for 2-3 minutes.

  • Observation: Visually inspect the solution.

    • Clearly Soluble: The solution is transparent with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or undissolved solid remains.

    • Insoluble: The majority of the solid has not dissolved.

  • Gentle Warming (Optional): If the compound is not fully soluble, gently warm the vial to approximately 30-40°C and vortex again. Observe if solubility improves. Note that prolonged heating of Fmoc-amino acids in solution is not recommended.

G cluster_0 Qualitative Solubility Workflow cluster_1 Interpretation weigh 1. Weigh Fmoc-N-Me-Cys(Me)-OH add_solvent 2. Add DMF or NMP weigh->add_solvent Target Concentration vortex 3. Vortex at Room Temp add_solvent->vortex observe 4. Visual Observation vortex->observe soluble Clearly Soluble observe->soluble Proceed partially_soluble Partially Soluble observe->partially_soluble Consider warming or dilution insoluble Insoluble observe->insoluble Requires different approach G start Start: Excess Solute in Known Volume of Solvent equilibrate 1. Equilibrate (e.g., 24h at 25°C) start->equilibrate centrifuge 2. Centrifuge to Pellet Solid equilibrate->centrifuge filter 3. Filter Supernatant (0.22 µm) centrifuge->filter evaporate 4. Evaporate Solvent from Known Volume filter->evaporate weigh 5. Weigh Dried Solute evaporate->weigh calculate 6. Calculate Solubility (mg/mL or M) weigh->calculate

Caption: Workflow for quantitative solubility determination.

Practical Recommendations for SPPS

  • Fresh Solutions: Always prepare fresh solutions of Fmoc-amino acids for coupling reactions. Over time, some Fmoc-amino acids can degrade in solution, particularly in DMF which may contain amine impurities. [4]* Sonication: If solubility is an issue, brief sonication in an ultrasonic bath can aid in dissolution. However, avoid prolonged sonication as it can generate heat.

  • Co-solvents: In cases of extremely poor solubility, the use of a co-solvent might be considered, although this can complicate the synthesis and should be approached with caution.

  • Monitoring Couplings: Due to the steric hindrance of N-methylated amino acids, coupling reactions can be slower. [7]It is crucial to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or by HPLC analysis of a resin sample.

Conclusion

While specific quantitative solubility data for Fmoc-N-Me-Cys(Me)-OH in DMF and NMP is not widely published, researchers can effectively navigate its use in SPPS. By understanding the physicochemical factors that govern solubility and by employing the detailed protocols provided, laboratories can establish reliable and reproducible conditions for the preparation of solutions of this important amino acid derivative. The qualitative solubility of the related compound, Fmoc-N-Me-Cys(Trt)-OH, provides a useful, albeit indirect, reference point. The empirical determination of solubility remains the most robust approach to ensuring successful and efficient peptide synthesis.

References

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. Biotage. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

Sources

Application

Application Note: Optimized Manual Coupling Protocols for Fmoc-N-Me-Cys(Me)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of N-Methylated Cysteine The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylated Cysteine

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry. The N-methyl group provides steric shielding, which can significantly increase proteolytic stability and improve pharmacokinetic properties such as cell permeability and oral bioavailability.[1][2][3][4] Fmoc-N-Me-Cys(Me)-OH, in particular, is a valuable building block for creating conformationally constrained cyclic peptides and potent therapeutic analogs.

However, the very feature that confers these benefits—the N-α-methyl group—also introduces a significant synthetic challenge. This group, combined with the inherent bulk of the cysteine side chain, creates substantial steric hindrance around the secondary amine.[1][4][5] This dramatically slows the kinetics of peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete couplings, deletion sequences, and low yields.[1][4][6] Consequently, standard coupling reagents like HBTU or DIC/HOBt are often ineffective, necessitating the use of more potent activators and optimized protocols to drive the reaction to completion.[2] This guide provides a detailed analysis of superior coupling reagents and step-by-step manual protocols to successfully incorporate this challenging residue.

Selecting the Right Tool: A Comparative Analysis of Coupling Reagents

The success of coupling a sterically hindered amino acid like Fmoc-N-Me-Cys(Me)-OH hinges on the choice of the coupling reagent. The reagent's primary role is to activate the carboxylic acid of the incoming amino acid, converting it into a highly reactive species that can be readily attacked by the sterically hindered N-terminal amine on the resin.

Uronium/Aminium Salts vs. Carbodiimides: While carbodiimides (e.g., DCC, DIC) are workhorses in standard SPPS, their activated esters are often not reactive enough to overcome the steric barrier of N-methylated residues.[1] Uronium/Aminium salt-based reagents, such as HATU, HCTU, and COMU, have emerged as the gold standard for such "difficult couplings."[7][8] These reagents form highly reactive O-acyluronium or O-acylisouronium intermediates, which facilitate rapid and efficient amide bond formation while minimizing side reactions like racemization.[9]

The Power of HATU and COMU:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU's efficacy stems from the formation of a highly reactive OAt-active ester.[9][10][11] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it stabilizes the intermediate and promotes rapid coupling with suppressed racemization, making it ideal for sterically demanding reactions.[8][9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU offers reactivity comparable to HATU but with significant safety and solubility advantages.[7][12] It incorporates the Oxyma Pure moiety, which avoids the use of potentially explosive HOBt or HOAt derivatives.[7][12] COMU exists in the more reactive uronium form, has higher solubility in DMF than HATU, and its byproducts are water-soluble, simplifying purification.[12][13][14]

Reagent Activation Mechanism Relative Efficiency (for N-Me-AA) Key Advantages Considerations
HATU Forms highly reactive OAt-active esterVery HighGold standard for hindered couplings; minimizes racemization.[8][9][15]Benzotriazole derivative (potential safety concerns); less soluble than COMU.[12]
COMU Forms highly reactive Oxyma-based active esterVery HighComparable reactivity to HATU; safer (non-explosive); higher solubility; water-soluble byproducts.[7][12][14]Higher cost than older reagents.
HCTU/HBTU Forms HOBt-based active esterModerate to LowEffective for standard couplings.Generally less effective for N-methylated residues compared to HATU or COMU.[1][2]
DIC/HOBt Forms HOBt-active ester via O-acylisoureaLowCost-effective for standard SPPS.Insufficient reactivity for sterically hindered N-methylated amino acids.

Optimized Manual Coupling Protocols

Successful incorporation of Fmoc-N-Me-Cys(Me)-OH requires careful attention to stoichiometry, activation time, and coupling duration. The following protocols are designed to maximize coupling efficiency.

Protocol A: The Gold Standard - HATU/DIPEA Activation

This protocol is the most widely cited and empirically validated method for difficult couplings, leveraging the superior reactivity of HATU.

Materials:

  • Fmoc-N-Me-Cys(Me)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin in a reaction vessel

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min treatment).[1]

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-Cys(Me)-OH and 3.9 equivalents of HATU in a minimal volume of DMF.[1] Rationale: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents guanidinylation of the N-terminal amine, a potential side reaction.[16]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1][2] Rationale: The base is crucial for deprotonating the carboxylic acid to initiate the activation mechanism.[17]

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.[1] Rationale: Extended coupling time is essential to overcome the high steric barrier and drive the reaction to completion.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads to check for reaction completion. The standard Kaiser test is unreliable for secondary amines. The bromophenol blue test is a recommended alternative.[1][2] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete reaction.[2]

    • If the coupling is incomplete, drain the vessel and perform a second coupling (recouple) with a freshly prepared activated amino acid solution for another 2 hours.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

Protocol B: The Efficient & Safe Alternative - COMU/DIPEA Activation

This protocol utilizes COMU, offering a safer and highly efficient alternative with comparable results to HATU.

Materials:

  • Fmoc-N-Me-Cys(Me)-OH

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin in a reaction vessel

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Perform Fmoc deprotection and extensive DMF washing as described in Protocol A, Step 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-Cys(Me)-OH and 3.9 equivalents of COMU in DMF.

    • Add 8 equivalents of DIPEA.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Transfer the activated solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction using the bromophenol blue test as described in Protocol A. Recouple if necessary.

    • Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times).

Workflow Visualization and Critical Parameters

Understanding the flow of the manual coupling process is key to successful execution.

Manual_Coupling_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_decision Completion Check Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Activate 4. Pre-activate Amino Acid (Fmoc-AA, Reagent, DIPEA) Wash1->Activate Couple 5. Add to Resin & Couple (2-4h) Activate->Couple Monitor 6. Monitor Reaction (Bromophenol Blue) Couple->Monitor Wash2 7. Wash Resin (DMF) Monitor->Wash2 Decision Complete? Monitor->Decision Next Proceed to Next Cycle Wash2->Next Decision->Couple No (Blue/Green) Recouple Decision->Next Yes (Yellow)

Caption: General workflow for manual coupling of sterically hindered amino acids.

Critical Parameters & Troubleshooting
  • Solvent Quality: Always use high-purity, peptide-grade DMF. Water content can hydrolyze the activated ester and quench the reaction.

  • Reagent Stoichiometry: Using a 3-4 fold excess of amino acid and coupling reagent is critical to drive the reaction forward.[2]

  • Base: DIPEA is the base of choice. Ensure it is fresh and not discolored, as degraded base can impede the reaction.

  • Temperature: While room temperature is standard, gentle heating (e.g., 35-40°C) can sometimes improve yields for extremely difficult couplings, but should be used with caution to avoid side reactions.

  • Troubleshooting:

    • Problem: Persistently incomplete coupling (blue/green bromophenol blue test).

    • Solution:

      • Confirm the quality of reagents (especially HATU/COMU and DIPEA).

      • Increase coupling time to 6-8 hours or leave overnight.

      • Increase reagent equivalents to 5-fold.

      • Consider a solvent switch to NMP (N-Methyl-2-pyrrolidone), which can sometimes disrupt on-resin aggregation.

Conclusion

The successful incorporation of Fmoc-N-Me-Cys(Me)-OH is an achievable but demanding task that requires moving beyond standard SPPS protocols. By leveraging the enhanced reactivity of modern uronium salts like HATU and COMU and adopting optimized conditions—including excess reagents, extended coupling times, and diligent monitoring—researchers can effectively overcome the steric challenges posed by this valuable amino acid derivative. The protocols detailed in this guide provide a robust framework for achieving high-yield synthesis of N-methylated cysteine-containing peptides, enabling the development of next-generation therapeutic candidates.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (n.d.). BenchChem.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry - YouTube.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances.
  • Accelerated chemical synthesis of peptides and small proteins. (n.d.). PNAS.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). BenchChem.
  • An efficient Coupling Reagent: COMU. (2023, December 4). ChemicalBook.
  • HATU. (n.d.). Wikipedia.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017, June 26). Books.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). ResearchGate.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH. (n.d.). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-N-Me-Cys(Me)-OH

Executive Summary You are encountering difficulties with Fmoc-N-Me-Cys(Me)-OH (N-alpha-methyl-S-methyl-L-cysteine). This derivative presents a "perfect storm" of peptide synthesis challenges: N-Methylation: Introduces se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties with Fmoc-N-Me-Cys(Me)-OH (N-alpha-methyl-S-methyl-L-cysteine). This derivative presents a "perfect storm" of peptide synthesis challenges:

  • N-Methylation: Introduces severe steric hindrance, making acylation of this residue (coupling the next amino acid) the primary bottleneck.[1][2]

  • Cysteine Alpha-Proton Acidity: The combination of the electron-withdrawing urethane (Fmoc) and the sulfur atom makes the

    
    -proton highly acidic. Activation of this residue often leads to rapid epimerization (racemization) via oxazolone formation.[3][4]
    
  • S-Methylation: While chemically stable, the S-Me group increases lipophilicity, exacerbating aggregation in "difficult sequences."

This guide provides self-validating protocols to navigate these issues.

Module 1: Activation & Coupling (The "Incoming" Amino Acid)[4]

Q: Why does the coupling fail after I successfully attach Fmoc-N-Me-Cys(Me)-OH?

A: The failure is likely due to steric occlusion.[4] Once Fmoc-N-Me-Cys(Me)-OH is on the resin and deprotected, you are left with a secondary amine (


).[4] The methyl group acts as a physical shield, blocking the approach of the next activated amino acid.[1] Standard reagents (HBTU/HCTU) are often insufficient here.[1][2][4][5]
Troubleshooting Protocol: The "Power Coupling"

Objective: Force the coupling of the incoming amino acid onto the N-methylated cysteine terminus.

Reagents Required:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[4]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is critical if not using HATU.[4]

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings due to faster reaction kinetics.[4]

Step-by-Step Protocol:

  • Swell Resin: Ensure resin is fully swollen in NMP (20 mins).

  • Activation: Dissolve the incoming amino acid (5 eq) and HATU (5 eq) in NMP.

  • Base Addition: Add DIPEA (10 eq). Note: Do not premix for >1 min to avoid converting the reagent to a guanidinium species.

  • Reaction: Add to resin immediately.

  • Conditions:

    • Standard: Shake for 2 hours at Room Temp.

    • Difficult: Double couple. First pass 2 hours; Second pass overnight.

    • Extreme: Microwave at 50°C for 15 mins (Only if the incoming AA is NOT Cys/His to avoid racemization).

Visual Workflow: Selecting the Right Coupling Condition

CouplingLogic Start Coupling onto N-Me-Cys(Me)-Resin CheckAA Is incoming AA hindered (Val, Ile, Thr)? Start->CheckAA Standard Standard Protocol: HATU / DIPEA / NMP 2 x 1 hour CheckAA->Standard No Advanced Advanced Protocol: PyAOP / HOAt / Collidine Overnight CheckAA->Advanced Yes Microwave Microwave Assist: 50°C, 20W, 15 min (Caution: Epimerization) Advanced->Microwave If fails (Check micro-cleavage)

Figure 1: Decision matrix for coupling amino acids onto the sterically hindered N-methyl-cysteine secondary amine.

Module 2: Epimerization Control (Coupling the N-Me-Cys Itself)

Q: Why do I see a split peak (diastereomers) for the N-Me-Cys residue?

A: This occurs during the activation of Fmoc-N-Me-Cys(Me)-OH.[4] N-methyl amino acids are prone to forming oxazolonium ions (oxazolones) upon activation.[4] This intermediate allows the


-proton to be abstracted by the base, leading to loss of chirality (L 

D conversion). Cysteine derivatives are particularly susceptible due to the inductive effect of the sulfur atom.
The "Safe Activation" Protocol

Objective: Activate Fmoc-N-Me-Cys(Me)-OH without racemizing it.[4]

Critical Change: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to drive the reaction but less likely to abstract the


-proton.
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Reagent HBTU / HCTUOxyma Pure / DIC or COMU
Base DIPEA (Diisopropylethylamine)Collidine (TMP) or None (with DIC)
Pre-activation 2-5 minutes0 minutes (In situ)
Temperature Room Temp0°C for first 15 mins , then RT

Protocol:

  • Dissolve Fmoc-N-Me-Cys(Me)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.[4]

  • Add DIC (3 eq) immediately prior to adding to the resin.

  • Do not add base if using DIC/Oxyma. If using COMU, use Collidine (3 eq).[4]

  • Shake for 1 hour.

Module 3: The "Deletion" Phenomenon (DKP Formation)

Q: My mass spectrum shows a peak corresponding to [M - (Fmoc-N-Me-Cys-Pro)], i.e., a deletion of the first two residues.[4] Why?

A: You are experiencing Diketopiperazine (DKP) formation .[4] If Fmoc-N-Me-Cys(Me)-OH is the second or third residue from the C-terminus (especially if attached to a Proline), the N-terminal amine can attack the C-terminal ester linkage during Fmoc deprotection.[4] This cleaves the dipeptide off the resin as a cyclic byproduct.

Mechanism:

  • Fmoc removal exposes the secondary amine of N-Me-Cys.[4]

  • The amine back-bites the ester bond anchoring the peptide to the resin.

  • The dipeptide falls off as a cyclic DKP.

Prevention Strategy

If your sequence is H2N-...[N-Me-Cys(Me)]-[AA1]-Resin:

  • Use 2-CTC Resin: The bulky Trityl linker sterically hinders the back-biting attack.[4][5] Avoid Wang resin for C-terminal Proline or N-methyl residues.[4]

  • Short Deprotection: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of Piperidine for Fmoc removal.[4][6]

    • Recipe: 2% DBU / 2% Piperidine in DMF.

    • Time: 2 x 5 minutes (shorter exposure reduces DKP risk).[4]

Module 4: Aggregation & Solubility

Q: The resin stopped swelling after adding N-Me-Cys. What happened?

A: N-methylation removes a backbone Hydrogen-Bond donor.[4] While this sometimes disrupts secondary structure (good), it can also induce unique hydrophobic collapse (bad), especially with the lipophilic S-methyl group.[4]

The "Magic Mixture" Solvent System

If coupling efficiency drops due to aggregation, switch your coupling solvent to: DMF / DCM / Triton X-100 (49:49:2)

  • Why? DCM swells the polystyrene core; DMF solubilizes the peptide; Triton X-100 disrupts hydrophobic aggregates.

Data: Coupling Reagent Efficiency for N-Me-Cys
ReagentCoupling Efficiency*Epimerization RiskRecommendation
HBTU/DIPEA Low (<40%)HighAvoid
HATU/DIPEA High (>95%)ModerateUse for coupling onto N-Me-Cys
PyAOP/HOAt Very High (>98%)LowGold Standard for difficult junctions
DIC/Oxyma Moderate (70-80%)Lowest Use for coupling of N-Me-Cys (prevents racemization)

*Efficiency defined as conversion % after 1h double coupling on a difficult model peptide.

References

  • Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[4]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. (Cited in BenchChem Technical Support Bulletin 1177).

  • BenchChem Technical Support. (2025). Challenges in Coupling N-Methylated Amino Acids.

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for Fmoc-N-Me-Cys(Me)-OH and coupling reagents before handling.

Sources

Optimization

Technical Support Center: Fmoc-N-Me-Cys(Me)-OH Coupling Optimization

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique challenges of coupling Fmoc-N-Me-Cys(Me)-OH , a residue that presents a "double threat" in solid-phase peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique challenges of coupling Fmoc-N-Me-Cys(Me)-OH , a residue that presents a "double threat" in solid-phase peptide synthesis (SPPS): extreme steric hindrance (due to N-methylation) and high susceptibility to racemization (characteristic of cysteine derivatives).[1]

Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Hindrance and Racemization in N-Methyl/S-Methyl Cysteine Residues[1]

The Challenge: Why This Residue Fails

Coupling Fmoc-N-Me-Cys(Me)-OH is non-trivial. You are likely encountering one of two failure modes: incomplete coupling (deletion sequences) or loss of chirality (epimerization) .[1]

  • The Steric Wall: The N-methyl group creates significant steric bulk, shielding the nucleophile (if coupling to it) or the activated carbonyl (if coupling it). Standard reagents (HBTU/DIC) often fail to drive this reaction to completion.

  • The Electronic Risk: Cysteine derivatives are prone to racemization via base-catalyzed enolization.[1] The presence of the sulfur atom (even S-methylated) lowers the pKa of the

    
    -proton.[1] Using strong bases (like DIPEA) to overcome the steric wall accelerates this racemization.
    

Reagent Selection Matrix

Do not use standard protocols. Select your system based on your priority: Yield vs. Purity .

PriorityCoupling ReagentAdditiveBaseSolventRationale
Balanced (Recommended)COMU Oxyma PureTMP (Collidine)DMF/NMPCOMU/Oxyma mimics the high reactivity of HATU but is less prone to epimerization.[1] Collidine is a weaker, hindered base that minimizes proton abstraction.
Max Yield (Difficult Seq)HATU HOAtDIPEANMPHATU is the gold standard for sterics. Use only if COMU fails. High risk of racemization; keep coupling times short.
Max Purity (Critical Chirality)DIC Oxyma PureNoneDMFCarbodiimide activation without base eliminates the primary cause of racemization but is significantly slower.

Tech Note: Avoid HBTU or TBTU. They are insufficiently reactive for N-methylated residues and will lead to deletion sequences.[1]

Troubleshooting Logic (Decision Tree)

Before altering your protocol, identify your specific failure mode using this diagnostic flow.

Troubleshooting Start PROBLEM: Low Yield or Impurity CheckMS Check Mass Spec (LCMS) Start->CheckMS MassDelta Mass Delta? CheckMS->MassDelta M_Minus Mass = [Target - Residue] (Deletion) MassDelta->M_Minus Missing Peak M_Same Mass = Target (Isomer/Epimer) MassDelta->M_Same Split Peak M_Plus51 Mass = +51 Da (Piperidine Adduct) MassDelta->M_Plus51 Side Product Sol_Steric STERIC ISSUE 1. Switch to HATU/HOAt 2. Double Couple (2x 1h) 3. Increase Temp to 50°C M_Minus->Sol_Steric Sol_Racem RACEMIZATION 1. Switch to COMU/Oxyma 2. Use Collidine (TMP) instead of DIPEA 3. Lower Temp to RT M_Same->Sol_Racem Sol_Elim BETA-ELIMINATION 1. Reduce Piperidine time (2x 3min) 2. Use 5% Piperidine/1% DBU M_Plus51->Sol_Elim

Figure 1: Diagnostic logic flow for troubleshooting Fmoc-N-Me-Cys(Me)-OH coupling failures.

Optimized Experimental Protocols

Protocol A: The "Safe" Method (COMU/Collidine)

Best for preventing racemization while maintaining acceptable coupling rates.[1]

  • Preparation: Dissolve Fmoc-N-Me-Cys(Me)-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.[1]

  • Activation: Add Oxyma Pure (3.0 eq) and 2,4,6-Trimethylpyridine (Collidine) (6.0 eq).

    • Critical: Pre-activate for exactly 30 seconds. Do not exceed 1 minute.

  • Coupling: Add mixture to the resin.

  • Conditions: Shake at Room Temperature for 2 hours .

  • Monitoring: Use the Chloranil Test (acetaldehyde/chloranil).

    • Note: The Kaiser test is ineffective for secondary amines (N-methylated residues).[1][2]

  • Re-coupling: If positive, repeat with fresh reagents.

Protocol B: The "Power" Method (HATU/HOAt)

Use only if Protocol A yields deletion sequences.[1]

  • Preparation: Dissolve Fmoc-N-Me-Cys(Me)-OH (3.0 eq) and HATU (2.9 eq) in NMP (N-methylpyrrolidone).

    • Why NMP? It disrupts beta-sheet aggregation better than DMF, crucial for hydrophobic N-Me residues.[1]

  • Activation: Add HOAt (3.0 eq) and DIPEA (6.0 eq).

  • Coupling: Add to resin immediately.

  • Conditions: Microwave irradiation at 50°C for 15 minutes OR Room Temperature for 3 hours.

    • Warning: Do not exceed 50°C. Cysteine racemization doubles for every 10°C increase.

Mechanistic Insight: The Racemization Pathway

Understanding how the error occurs is vital for prevention. The diagram below illustrates the competition between stable coupling and base-catalyzed racemization.

Mechanism Start Fmoc-N-Me-Cys(Me)-OH Activated Activated Ester (Oxyma/OBt) Start->Activated Activation Coupled Native Peptide Bond (L-Isomer) Activated->Coupled Nucleophilic Attack (Fast Coupling) Enolate Thio-Enolate Intermediate (Planar/Achiral) Activated->Enolate Proton Abstraction (Strong Base/High Temp) Enolate->Coupled Reprotonation Racemized D-Isomer Impurity Enolate->Racemized Reprotonation

Figure 2: Kinetic competition between direct coupling and base-mediated racemization.

Frequently Asked Questions (FAQ)

Q: Can I use PyBOP instead of HATU? A: PyBOP is generally slower than HATU for sterically hindered N-methyl amines.[1] If you lack HATU, PyAOP is a better alternative as the 7-azabenzotriazole moiety (HOAt) provides "neighbouring group participation," accelerating the reaction significantly compared to benzotriazole (HOBt) based reagents like PyBOP [1].[1]

Q: My LCMS shows a +51 Da peak. What is this? A: This is a 3-(1-piperidinyl)alanine adduct.[1][3] It occurs when the Cys residue undergoes beta-elimination to form dehydroalanine, which then reacts with piperidine during Fmoc removal.[1][3]

  • Fix: Shorten your deprotection times (e.g., 2 x 3 mins instead of 2 x 10 mins) and ensure efficient washing to remove piperidine quickly [2].

Q: Why do you recommend Collidine over DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a "hindered base."[1] It is strong enough to neutralize the acid generated during activation but sterically too bulky to easily abstract the


-proton of the cysteine, thereby significantly reducing racemization rates compared to DIPEA [3].

Q: Is microwave synthesis safe for this residue? A: Only with strict temperature controls. While microwave energy helps overcome the steric hindrance of the N-methyl group, it accelerates cysteine racemization.[1] Limit the temperature to 50°C maximum . Do not use standard 75°C or 90°C protocols [4].

References

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Lihu, Y., et al. (2025). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sigma-Aldrich. (2024).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck/Sigma. Link

Sources

Troubleshooting

Overcoming steric hindrance in N-methyl cysteine coupling

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Chemical Barriers in N-Methyl Cysteine Coupling Executive Summary Coupling N-methyl cysteine (N-Me-Cys)...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Chemical Barriers in N-Methyl Cysteine Coupling

Executive Summary

Coupling N-methyl cysteine (N-Me-Cys) presents a "perfect storm" of peptide synthesis challenges. You are fighting two opposing forces: steric hindrance , which demands aggressive activation, and chemical lability (racemization and


-elimination), which demands mild conditions.

Standard protocols (e.g., HBTU/DIEA) often fail here, resulting in deleted sequences or epimerized products. This guide provides a distinct, high-fidelity workflow to navigate these competing requirements, moving beyond generic advice to chemically grounded solutions.

Module 1: The Decision Matrix (Reagent Selection)

Q: Why is my standard HATU/DIEA protocol failing for N-Me-Cys? A: While HATU is powerful, it is often too aggressive for Cysteine derivatives, leading to high racemization (10–20%). Furthermore, the bulky N-methyl group on the nucleophile (if you are coupling to an N-Me-Cys) creates a "steric wall" that standard reagents cannot penetrate efficiently before hydrolysis occurs.

The Solution: Switch to the COMU/Oxyma or PyAOP systems depending on your specific steric demand.

Reagent Selection Logic

ReagentSelection Start Identify Coupling Scenario ScenarioA Coupling TO N-Me-Cys (Hindered Nucleophile) Start->ScenarioA ScenarioB Coupling OF N-Me-Cys (Racemization Prone) Start->ScenarioB Decision1 Is the incoming AA also N-methylated? ScenarioA->Decision1 COMU USE: COMU + Oxyma + Collidine (Balanced Power/Safety) ScenarioB->COMU If coupling is sluggish DIC USE: DIC + Oxyma Pure (Lowest Racemization) ScenarioB->DIC Standard Protocol PyAOP USE: PyAOP + HOAt + Collidine (Most Powerful, High Risk) Decision1->PyAOP Yes (N-Me to N-Me) Decision1->COMU No (Standard to N-Me)

Figure 1: Decision matrix for selecting coupling reagents based on steric demand versus racemization risk.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: Incomplete Coupling (The Steric Wall)

Q: I see a significant deletion sequence where the AA failed to couple to the N-Me-Cys residue. Double coupling with HATU didn't help.

Technical Insight: The secondary amine of N-Me-Cys is sterically shielded. The reaction rate is orders of magnitude slower than primary amines. Protocol Adjustment:

  • Switch to PyAOP: Phosphonium salts like PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are superior to uronium salts (HATU) for N-methylated amines because they avoid the formation of guanidinium by-products which can terminate the chain [1].

  • Elevate Temperature (Cautiously): Perform the coupling at 50°C (microwave or conventional heating). Note: Do not exceed 50°C for Cys to avoid

    
    -elimination.
    
  • Solvent Swap: Use 100% NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and solvates the lipid-like N-methyl chains more effectively.

Issue 2: Racemization (The Stereochemical Trap)

Q: I achieved coupling, but chiral HPLC shows 15% D-isomer. How do I fix this?

Technical Insight: Cysteine is unique; the electron-withdrawing sulfur atom makes the


-proton highly acidic. Strong bases like DIEA (Diisopropylethylamine) abstract this proton during the slow activation step, leading to enolization and racemization.
Protocol Adjustment: 
  • Change the Base: Replace DIEA with 2,4,6-Trimethylpyridine (Collidine) or TMP .[1] These are weaker, more sterically hindered bases that are sufficient to drive the reaction but struggle to abstract the

    
    -proton [2].
    
  • The "Oxyma" Advantage: Use COMU/Oxyma or DIC/Oxyma . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOAt that shows lower racemization rates for Cys/His residues [3].

Issue 3: -Elimination

Q: My mass spec shows a peak -34 Da from the expected mass (loss of H₂S).

Technical Insight: This is


-elimination of the sulfur protecting group, converting Cys into Dehydroalanine. It is driven by prolonged exposure to base (piperidine) during Fmoc removal of the subsequent residues.
Protocol Adjustment: 
  • Optimized Deprotection: Switch from 20% Piperidine to 0.1 M HOBt in 20% Piperidine . The acidic HOBt buffers the solution slightly, suppressing the elimination mechanism without stopping Fmoc removal [4].

  • Shorten Cycles: Reduce deprotection time to 2 x 3 minutes (flow chemistry) or 2 x 5 minutes (batch), rather than the standard 2 x 10 minutes.

Module 3: The "Gold Standard" Protocol

Application: Coupling an amino acid (AA) to a resin-bound N-Me-Cys residue.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HATU / HBTUCOMU (Standard) or PyAOP (Difficult)
Additive NoneOxyma Pure (1.0 eq)
Base DIEA (2.0 eq)TMP (Collidine) (2.0 eq)
Solvent DMFNMP or DMF/DCM (1:1)
Temperature Room Temp50°C (Max)
Reaction Time 1 hour2 x 1 hour (Double Couple)
Step-by-Step Workflow:
  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Pre-Activation (Critical):

    • Dissolve Amino Acid (5.0 eq) and Oxyma Pure (5.0 eq) in NMP.

    • Add COMU (5.0 eq).

    • Add Collidine (10.0 eq) immediately before adding to the resin.

    • Why? Pre-activation minimizes contact time between the base and the activated ester in the absence of the resin, reducing racemization.

  • Coupling:

    • Add mixture to resin.[2][3][4][5][6] Agitate for 60 minutes at 50°C.

    • Drain and wash with NMP (3x).

  • Re-Couple (Systematic):

    • Repeat step 2 and 3. N-methyl couplings are notoriously difficult to drive to 100% completion in a single pass.

  • Capping:

    • After the second coupling, perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted N-Me-Cys amines. This prevents deletion sequences (n-1 peptides) which are impossible to purify later.

Module 4: Mechanistic Visualization

Understanding why Collidine and Oxyma are superior requires visualizing the competing pathways.

Mechanism ActivatedEster Activated Ester (Oxyma-AA-OBt) AlphaProton Alpha-Proton (Acidic due to S) ActivatedEster->AlphaProton Internal acidity PathCoupling Nucleophilic Attack -> PEPTIDE BOND ActivatedEster->PathCoupling PathRacemization Proton Abstraction -> Enolization -> RACEMIZATION AlphaProton->PathRacemization BaseDIEA Base: DIEA (Strong, Unhindered) BaseDIEA->AlphaProton High Affinity BaseCollidine Base: Collidine (Weak, Hindered) BaseCollidine->AlphaProton Steric Clash (Blocked) BaseCollidine->PathCoupling Promotes Amine Deprotonation

Figure 2: Mechanistic divergence. Strong bases (DIEA) access the acidic alpha-proton causing racemization. Hindered bases (Collidine) cannot access the proton but still facilitate the coupling.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Carpino, L. A., et al. (2002). "The synergistic effect of 7-azabenzotriazole and collidine on the coupling of N-methyl amino acids." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Kates, S. A., et al. (1993). "Solid-phase synthesis of C-terminal cysteine-containing peptides." Analytical Biochemistry.

  • Bachem Technical Guides. "Coupling Reagents & Additives."

Sources

Reference Data & Comparative Studies

Validation

Comparing stability of Fmoc-N-Me-Cys(Me)-OH vs Fmoc-Cys(Trt)-OH

An In-Depth Comparative Guide to the Stability and Application of Fmoc-N-Me-Cys(Me)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis Executive Summary In the intricate world of solid-phase peptide synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability and Application of Fmoc-N-Me-Cys(Me)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Executive Summary

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that dictates the success of a synthesis and the purity of the final product. Cysteine, with its reactive thiol side-chain, presents unique challenges that necessitate robust protection strategies. This guide provides a comprehensive comparison of two distinct cysteine derivatives: the conventional Fmoc-Cys(Trt)-OH and the specialized Fmoc-N-Me-Cys(Me)-OH .

While both serve to incorporate a cysteine residue, their stability profiles and intended applications are fundamentally different. Fmoc-Cys(Trt)-OH is the workhorse for introducing a cysteine residue that can be deprotected post-synthesis to form a free thiol, essential for disulfide bridging or bioconjugation. In contrast, Fmoc-N-Me-Cys(Me)-OH is designed to incorporate a permanently modified N-methyl, S-methyl cysteine residue, a strategic choice for enhancing peptide stability and modulating biological activity. This guide will dissect their chemical behavior, stability under common SPPS conditions, susceptibility to side reactions, and provide field-proven protocols to guide researchers in making the optimal choice for their synthetic targets.

Introduction: The Dichotomy of Cysteine Protection in Modern Peptide Synthesis

Cysteine's thiol side-chain is a focal point of peptide chemistry, prized for its ability to form stabilizing disulfide bonds and act as a versatile handle for site-specific modifications.[1] However, this reactivity is a double-edged sword, making the thiol group susceptible to oxidation and other unwanted side reactions during synthesis.[1] Consequently, effective protection is not merely a recommendation but a necessity.

The standard approach in Fmoc-based SPPS involves using a side-chain protecting group that is stable to the basic conditions required for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile to the final acidic cleavage from the resin (typically a trifluoroacetic acid (TFA) cocktail).[2] The trityl (Trt) group fits this paradigm perfectly and has become a gold standard for this purpose.[3]

Concurrently, there is a growing demand for peptides with enhanced therapeutic properties, such as increased metabolic stability, improved cell permeability, and better binding affinity. N-methylation of the peptide backbone is a powerful strategy to achieve these goals.[4] When this modification is desired at a cysteine residue, and that residue is not intended for disulfide bonding, a derivative like Fmoc-N-Me-Cys(Me)-OH becomes a compelling, albeit fundamentally different, choice.

This guide will illuminate the distinct stability characteristics of these two building blocks, moving beyond a simple "stable vs. unstable" dichotomy to a nuanced discussion of "fit for purpose."

Profile and Stability Analysis of Fmoc-Cys(Trt)-OH

Fmoc-Cys(Trt)-OH is one of the most frequently used derivatives for incorporating cysteine into peptides via Fmoc-SPPS.[3] Its popularity stems from the trityl group's reliable performance within the standard orthogonal protection scheme.

Caption: Chemical structure of Fmoc-Cys(Trt)-OH.

Stability Under Standard SPPS Conditions
  • Base Stability (Piperidine): The S-Trt bond is robust and stable under the standard basic conditions (e.g., 20% piperidine in DMF) used for repeated Nα-Fmoc deprotection.[5] This stability is essential for preventing premature deprotection during chain elongation.

  • Acid Lability (TFA): The Trt group is designed to be cleaved under moderately acidic conditions. It is readily removed during the final cleavage step using standard TFA cocktails containing scavengers like triisopropylsilane (TIS) and water.[6][7] The TIS is crucial for quenching the highly stable trityl cation that is released, preventing it from causing side reactions with other sensitive residues like tryptophan.[7][8]

Key Instabilities and Associated Side Reactions

Despite its utility, Fmoc-Cys(Trt)-OH is susceptible to several well-documented side reactions that can compromise peptide purity.

  • Racemization: Cysteine derivatives are notoriously prone to racemization during the carboxyl group activation step required for coupling.[9] This occurs via the formation of a planar oxazolone intermediate, which can lose its stereochemical integrity. The use of base-mediated coupling reagents like HBTU/DIEA, especially with pre-activation, can lead to unacceptable levels of the D-Cys diastereomer.[6][10] Studies have shown that racemization levels can reach 5-33% under standard conditions.[10]

  • β-Elimination: When Cys(Trt) is the C-terminal residue, particularly on Wang-type resins, it is susceptible to base-catalyzed β-elimination during subsequent Fmoc deprotection steps.[11][12] This reaction forms a dehydroalanine intermediate, which can then be attacked by piperidine to form a 3-(1-piperidinyl)alanine adduct, a +51 Da modification that can be difficult to separate.[11][13] The steric bulk of the Trt group helps to minimize, but not eliminate, this side reaction compared to less bulky groups like Acm.[3][11]

  • Incomplete Deprotection: The cleavage of the S-Trt bond is a reversible equilibrium. Without efficient scavenging of the trityl cation, re-attachment to the thiol can occur, leading to incomplete deprotection and a mixture of final products.[6][8]

Profile and Stability Analysis of Fmoc-N-Me-Cys(Me)-OH

Fmoc-N-Me-Cys(Me)-OH is a specialty building block used to introduce a non-native, structurally constrained amino acid. Both the N- and S- positions are permanently methylated for the context of a standard peptide synthesis campaign.

Caption: Chemical structure of Fmoc-N-Me-Cys(Me)-OH.

Stability Under Standard SPPS Conditions
  • Base Stability (Piperidine): Both the N-methyl amide bond and the S-methyl thioether are completely stable to piperidine treatment.

  • Acid Stability (TFA): The S-methyl group, a simple thioether, is highly stable and will not be cleaved by TFA.[14] Its removal requires harsh, non-SPPS compatible conditions (e.g., sodium in liquid ammonia), rendering it a permanent modification in this context. This is the most critical distinction from the S-Trt group.

Key Stability Advantages and Synthetic Challenges

The unique structure of Fmoc-N-Me-Cys(Me)-OH confers both advantages in stability and challenges in application.

  • Resistance to Racemization: The presence of the N-methyl group precludes the formation of the oxazolone intermediate responsible for racemization.[15] This makes N-methylated amino acids exceptionally stable against epimerization during coupling, a significant advantage over their N-H counterparts.

  • Resistance to β-Elimination: While not extensively studied for this specific derivative, the principles of β-elimination rely on the abstraction of the N-H proton to initiate the reaction cascade. The absence of this proton on the N-methylated nitrogen should significantly suppress the β-elimination pathway.

  • Steric Hindrance and Coupling Efficiency: The primary challenge when using N-methylated amino acids is steric hindrance.[4] The methyl group on the nitrogen sterically encumbers the reaction center, leading to significantly slower coupling kinetics. This often requires extended coupling times, double coupling protocols, or the use of more potent coupling reagents like HATU or PyAOP to achieve satisfactory yields.[7]

Head-to-Head Comparison

The choice between these two derivatives is dictated entirely by the desired final peptide structure. The following table summarizes their key stability and performance characteristics.

Feature / ConditionFmoc-Cys(Trt)-OHFmoc-N-Me-Cys(Me)-OHRationale & Causality
Primary Application Introduce a Cys for later deprotection (e.g., disulfide bonds).Introduce a permanent N-Me, S-Me Cys residue.The lability of the S-protecting group is the key differentiator.
Stability to 20% Piperidine High . The S-Trt ether bond is base-stable.[5]Excellent . Thioether and N-alkyl groups are inert to piperidine.The chemical nature of the bonds is not susceptible to cleavage by secondary amines.
Stability to TFA Cleavage Labile (by design).[6]Stable . The S-methyl thioether is resistant to acidolysis.[14]The Trt group forms a stable carbocation upon protonation, facilitating cleavage. The S-methyl group does not.
Racemization Risk High . Prone to oxazolone formation during activation.[9][10]Very Low . N-methylation prevents oxazolone formation.[15]The mechanism for racemization is blocked by the N-methyl substituent.
β-Elimination Risk Moderate to High . Especially at the C-terminus.[11][12]Low . The N-H proton required for initiation is absent.The initiating step of the elimination mechanism is blocked.
Coupling Efficiency Good . Standard coupling protocols are effective.Poor to Moderate . Steric hindrance from the N-methyl group slows kinetics.[4]The N-methyl group physically blocks the approach of the activated carboxyl group.

Experimental Protocols and Methodologies

The following protocols are provided as self-validating systems, incorporating best practices to mitigate known side reactions.

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH with Racemization Suppression

Causality: This protocol avoids pre-activation and uses a carbodiimide/additive method, which is known to generate lower levels of racemization compared to base-driven phosphonium/aminium salt reagents.[6][10]

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale Rink Amide resin) in DMF for 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq., 0.3 mmol), and Oxyma Pure (3 eq., 0.3 mmol) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Immediately add N,N'-diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol).

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using a qualitative ninhydrin test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Upon completion, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Coupling of Sterically Hindered Fmoc-N-Me-Cys(Me)-OH

Causality: This protocol uses HATU, a potent coupling reagent, and an extended reaction time to overcome the steric hindrance of the N-methyl group. The non-basic base collidine is used to minimize potential side reactions.[7][10]

  • Resin Preparation: Prepare the deprotected peptide-resin as described in Protocol 1, Step 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-Cys(Me)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

    • Add 2,4,6-collidine (8 eq., 0.8 mmol) to the activation vial.

    • Immediately add the activated amino acid solution to the resin.

  • Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. A double coupling may be necessary. Monitor for completion with a stringent test like the Kaiser test or a mini-cleavage and LC-MS analysis.

  • Capping (Optional but Recommended): If coupling is incomplete, cap any unreacted amines using an acetic anhydride/DIEA solution in DMF to prevent the formation of deletion sequences.

  • Washing: Wash the resin as described in Protocol 1, Step 5.

Protocol 3: Final Cleavage of a Cys(Trt)-Containing Peptide

Causality: This protocol uses a standard TFA "cleavage cocktail" where TIS acts as a scavenger for the trityl cation and water aids in the deprotection of other side-chain protecting groups.[6][7]

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE.

  • Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum.

Strategic Selection Workflow

The decision to use Fmoc-Cys(Trt)-OH versus Fmoc-N-Me-Cys(Me)-OH is a strategic one based on the final desired product.

Cysteine_Derivative_Selection start What is the desired final state of the Cysteine residue? free_thiol Free Thiol (-SH) required? (e.g., for disulfide bridge) start->free_thiol permanent_mod Permanently Modified Residue? free_thiol->permanent_mod No use_trt Use Fmoc-Cys(Trt)-OH free_thiol->use_trt Yes use_nme_me Use Fmoc-N-Me-Cys(Me)-OH permanent_mod->use_nme_me Yes considerations_trt Be mindful of: - Racemization during coupling - β-Elimination at C-terminus - Use scavengers during cleavage use_trt->considerations_trt considerations_nme Be mindful of: - Slow coupling kinetics (steric hindrance) - Requires stronger coupling reagents - S-Methyl is TFA-stable use_nme_me->considerations_nme

Caption: Decision workflow for selecting the appropriate Cys derivative.

Conclusion

The stability of a protected amino acid is not an absolute metric but is rather defined by its performance within a specific synthetic strategy. Fmoc-Cys(Trt)-OH is a cornerstone of standard peptide synthesis, designed with a calculated lability to acid that enables the generation of free-thiol peptides. Its primary stability challenges—racemization and β-elimination—are well-understood and can be mitigated with careful protocol design.

In contrast, Fmoc-N-Me-Cys(Me)-OH offers exceptional stability against the most common side reactions that plague Cys(Trt). It is resistant to racemization and stable to final TFA cleavage. However, this stability comes at the cost of reduced reactivity, demanding more forceful coupling conditions. Its use is reserved for instances where the final peptide requires the specific N-methyl, S-methyl cysteine modification to enhance its pharmacological profile.

Ultimately, the choice is clear: for peptides requiring a native cysteine residue for subsequent manipulation, Fmoc-Cys(Trt)-OH remains the derivative of choice. For peptides designed with a permanent, stability-enhancing modification at a specific cysteine position, Fmoc-N-Me-Cys(Me)-OH provides a robust, albeit more challenging, synthetic route.

References

  • Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9934–9986. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Amblard, M., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 104(5), 585-594. Available from: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Brea, R. J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1779. Available from: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Iris Biotech. (2026). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. Retrieved from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. Available from: [Link]

  • Góngora-Benítez, M., et al. (2013). β-Elimination Side Reactions. ResearchGate. Retrieved from [Link]

  • Han, Y., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190.
  • Lukszo, J., et al. (1996). C-Terminal 3-(1-Piperidinyl)alanine Formation during Solid-Phase Synthesis of Peptides Containing C-Terminal Cysteine. Letters in Peptide Science, 3(3), 157-160.
  • Biron, E., et al. (2008). A Viable Synthesis of N-Methyl Cysteine. Organic Letters, 10(16), 3465–3468. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of N-Methyl Peptide Synthesis by LC-MS

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a powerful strategy to enhance the therapeutic properties of peptide-based drugs. N-methylation, the subs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a powerful strategy to enhance the therapeutic properties of peptide-based drugs. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, can significantly improve metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the successful incorporation of N-methyl amino acids introduces unique synthetic challenges and necessitates rigorous analytical validation to ensure the identity, purity, and structural integrity of the final product. This guide provides an in-depth, objective comparison of common synthetic approaches and a detailed workflow for the validation of N-methyl peptide synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS).

The Synthetic Conundrum: Navigating the Challenges of N-Methylation

The primary obstacle in N-methyl peptide synthesis is the increased steric hindrance at the N-methylated nitrogen atom, which can lead to incomplete coupling reactions and the formation of deletion sequences.[4] Furthermore, the synthesis of peptides with a high content of N-methylated amino acids can be particularly challenging.[5] Two principal strategies are employed to address these challenges: the "building block" approach and the "on-resin" methylation method.

Comparison of N-Methyl Peptide Synthesis Strategies
StrategyDescriptionAdvantagesDisadvantages
Building Block Approach Pre-synthesized Fmoc-protected N-methyl amino acids are incorporated during standard solid-phase peptide synthesis (SPPS).- Well-established and commercially available building blocks.- Generally higher coupling efficiency for single N-methylated residues.- Can be expensive, especially for unnatural or rare N-methyl amino acids.- Steric hindrance can still be a significant issue, requiring specialized coupling reagents.[6]
On-Resin Methylation The peptide is first synthesized with standard amino acids, and specific residues are then N-methylated while still attached to the solid support.- More cost-effective as it avoids the need for expensive N-methylated building blocks.- Allows for the rapid generation of peptide libraries with varying N-methylation patterns.[7]- Can be less efficient than the building block approach, potentially leading to incomplete methylation.- May require optimization of methylation conditions to avoid side reactions.[2][8]

The choice between these strategies often depends on the specific peptide sequence, the number and position of N-methylated residues, and the scale of the synthesis. For peptides with a limited number of N-methylations, the building block approach may be more straightforward. Conversely, for creating libraries or when cost is a major consideration, on-resin methylation offers a flexible alternative.

The Gold Standard: A Comprehensive LC-MS Validation Workflow

LC-MS is an indispensable tool for the characterization of synthetic peptides, providing information on purity, molecular weight, and sequence.[9][10][11][12] For N-methylated peptides, a multi-tiered LC-MS approach is crucial for unambiguous validation.

Experimental Workflow for LC-MS Validation

LC-MS Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Validation start Synthesized N-Methyl Peptide dissolve Dissolve in ACN/Water/FA start->dissolve centrifuge Centrifuge dissolve->centrifuge lc Reverse-Phase HPLC (C18 Column) centrifuge->lc ms1 MS1 Analysis (Molecular Weight Confirmation) lc->ms1 ms2 Tandem MS (MS/MS) (Sequence Verification) ms1->ms2 purity Purity Assessment (Peak Area Integration) ms2->purity mw_confirm Molecular Weight Verification (+14.01565 Da) purity->mw_confirm sequence_confirm Sequence Confirmation & N-Methyl Localization mw_confirm->sequence_confirm validated Validated N-Methyl Peptide sequence_confirm->validated

Caption: A comprehensive workflow for the validation of N-methyl peptide synthesis using LC-MS.

Detailed Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Dissolve the lyophilized N-methylated peptide in a suitable solvent, typically 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.[13]

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material before injection.[13]

  • Liquid Chromatography (LC):

    • Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto a reverse-phase C18 column.[13]

    • Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[13] The gradient should be optimized to achieve good separation of the target peptide from any impurities.

  • Mass Spectrometry (MS):

    • MS1 Scan (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the eluting peptide. The expected molecular weight should be calculated, accounting for the addition of a methyl group (+14.01565 Da) for each N-methylation.

    • Tandem MS (MS/MS): Perform data-dependent acquisition, where the most abundant ions from the MS1 scan are automatically selected for fragmentation. This will generate fragment ions that are used to confirm the peptide sequence and pinpoint the location of the N-methylation.

Deciphering the Fragments: A Comparison of Tandem MS Techniques

The choice of fragmentation technique in tandem mass spectrometry is critical for sequencing N-methylated peptides. The two most common methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Comparison of Tandem MS Fragmentation Techniques
TechniqueMechanismAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Fragmentation is induced by colliding the precursor ion with an inert gas.[13] This typically results in cleavage of the peptide backbone, generating b- and y-type fragment ions.[14]- Robust and widely available on most mass spectrometers.- Well-characterized fragmentation patterns for standard peptides.- Can be less effective for N-methylated peptides as the N-methyl group can influence fragmentation pathways, sometimes leading to ambiguous results.[13]- Side chain losses can complicate spectral interpretation.
Electron Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to the multiply charged precursor ion. This leads to cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions.[15]- Generally provides more complete sequence coverage, especially for longer peptides.- Less prone to side chain losses, simplifying spectral interpretation.[15]- Particularly effective for localizing post-translational modifications, including N-methylation.[13][15]- Requires a multiply charged precursor ion.- May not be as efficient for smaller, singly charged peptides.

For the most confident validation of N-methyl peptide synthesis, a combination of both CID and ETD is recommended to obtain complementary fragmentation data.[13]

Visualizing Fragmentation

Peptide Fragmentation cluster_0 Peptide Backbone cluster_1 CID Fragmentation (b/y ions) cluster_2 ETD Fragmentation (c/z ions) H H N N H->N N->Cα N->Cα c C' C' Cα->C' Cα->C' b Cα->C' z N_next N_next C'->N_next Peptide Bond Cα_next Cα_next N_next->Cα_next y b_ion b-ion y_ion y-ion c_ion c-ion z_ion z-ion

Caption: Comparison of CID and ETD fragmentation patterns in peptide mass spectrometry.

Troubleshooting Common Issues in N-Methyl Peptide Analysis

ObservationPotential Cause(s)Suggested Solution(s)
Low Purity/Multiple Peaks in HPLC - Incomplete coupling during synthesis.- Side reactions during synthesis or cleavage.[5]- Presence of conformers, which is common for N-methylated peptides.[5]- Optimize coupling reagents and reaction times.- Analyze each peak by MS to determine if they are isomers or impurities.- Consider varying the HPLC temperature to potentially coalesce conformational isomers.
Incorrect Molecular Weight - Incomplete N-methylation.- Deletion of amino acids.- Unexpected side reactions (e.g., formylation).- Re-evaluate the synthesis protocol.- Use high-resolution mass spectrometry for accurate mass measurement to help identify the unexpected modification.
Ambiguous MS/MS Spectra - Poor fragmentation efficiency.- Complex fragmentation pattern due to the N-methyl group.- Optimize collision energy (for CID) or reaction time (for ETD).- Utilize both CID and ETD to obtain complementary data.- Manually inspect spectra to identify characteristic fragment ions.

Conclusion

The synthesis and validation of N-methylated peptides require a specialized approach. By understanding the challenges associated with their synthesis and employing a robust LC-MS validation workflow that incorporates both high-resolution MS1 and complementary MS/MS fragmentation techniques, researchers can ensure the quality and integrity of their N-methylated peptides. This diligence is paramount for advancing the development of next-generation peptide therapeutics.

References

  • Birk, J. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]

  • (PDF) Synthesis of N-methylated cyclic peptides. (2012). ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). International Journal of Science and Research Archive, 10(02), 523–535. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). ResearchGate. [Link]

  • Comparison of Peptide Content Determination Methods. (n.d.). Mtoz Biolabs. [Link]

  • Peptide Characterization Techniques and Applications. (n.d.). ResolveMass Laboratories Inc.[Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2023). BioPharmaSpec. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2012). Springer Nature Experiments. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2023). ChemRxiv. [Link]

  • Päsler, K., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(7), 1083-1095. [Link]

  • LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... (2019). ResearchGate. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2023). The Athenaeum - University of the Incarnate Word. [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. (2004). Semantic Scholar. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. [Link]

  • Tsybin, Y. O., et al. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central. [Link]

  • Hart-Smith, G., & Wilkins, M. R. (2014). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 13(3), 817–829. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 147-154. [Link]

  • High Throughput Validation and Quantitation of Synthetic Peptides via LC-MS. (2004). ResearchGate. [Link]

  • Sęk, A., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(6), 1794–1801. [Link]

  • Detection of Protein Methylation Based on LC-MS/MS. (n.d.). Mtoz Biolabs. [Link]

  • Peptide fragmentation. (n.d.). Matrix Science. [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Fmoc-N-Me-Cys(Me)-OH in Peptide Synthesis

[1][2] Executive Summary & Technical Context Fmoc-N-Me-Cys(Me)-OH (N-alpha-Fmoc-N-alpha-methyl-S-methyl-L-cysteine) is a specialized building block used to introduce conformational constraints into peptide backbones. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Context

Fmoc-N-Me-Cys(Me)-OH (N-alpha-Fmoc-N-alpha-methyl-S-methyl-L-cysteine) is a specialized building block used to introduce conformational constraints into peptide backbones. Unlike standard amino acids, the N-methyl group introduces significant steric hindrance, often requiring harsher coupling conditions (e.g., HATU/HOAt, elevated temperatures) and longer reaction times.

From a safety perspective, this molecule presents a dual-hazard profile:

  • The Solid State: A combustible, irritant powder capable of inducing respiratory sensitization.

  • The Solution State: When dissolved in high-polarity solvents (DMF, NMP) for synthesis, the risk profile shifts from "irritant" to "permeation hazard," requiring a distinct escalation in Personal Protective Equipment (PPE).

This guide provides a self-validating safety protocol designed to protect researchers during the high-risk transition from solid weighing to solution-phase coupling.

Hazard Identity & Risk Matrix

ParameterSpecificationOperational Implication
CAS Number 481642-17-5 (Generic for isomer)Verification required for inventory tracking.
Physical State White to off-white powderHigh static potential; tends to "fly" during weighing.
GHS Classification Warning (H315, H319, H335)Causes skin/eye irritation; May cause respiratory irritation.
Solubility Soluble in DMF, NMP, DCMCRITICAL: Once dissolved, the solvent's permeation rate dictates PPE, not the solid's toxicity.
Reactivity Stable Thioether (S-Me)Unlike free thiols, S-Me is resistant to oxidation (disulfides), reducing the need for reducing agents (DTT/EDT) in storage.

Personal Protective Equipment (PPE) Protocol

Core Principle: PPE must be selected based on the carrier solvent (DMF/DCM), as these drive the breakthrough time for skin exposure.

A. Hand Protection (The "Double-Glove" System)

Standard nitrile exam gloves degrade rapidly (<5 mins) when exposed to DMF or DCM. You must use a tiered approach.

  • Layer 1 (Inner): 4-mil Nitrile (Tactile sensitivity).

  • Layer 2 (Outer - Task Dependent):

    • Weighing (Solid): Standard Nitrile is acceptable.

    • Solubilization/Coupling (Liquid):Laminate (Silver Shield®) or Butyl Rubber.

    • Why? DMF penetrates nitrile in minutes, carrying the dissolved Fmoc-AA and coupling reagents (HATU) through the skin. Laminate gloves offer >4 hours breakthrough time.

B. Respiratory Protection[1][2][3][4][5]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Weighing outside hood): N95 or P100 Particulate Respirator.

    • Note: N-methylated amino acids are often fluffy and electrostatic. Inhalation can sensitize the respiratory tract.[1]

C. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for solution-phase work due to splash risk during sonication/vortexing.

  • Body: Lab coat (cotton/poly blend) + Chemical-resistant apron if handling >5g quantities.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge and solvent exposure.

Phase 1: Storage & Retrieval[1][2]
  • Temperature: Store at +2°C to +8°C.

  • Environment: Keep container tightly closed. Although S-methyl is stable, the Fmoc group is sensitive to secondary amines (found in the atmosphere of shared labs).

  • Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc group.

Phase 2: Weighing (The "Static" Hazard)[1]
  • The Issue: Fmoc-N-Me-Cys(Me)-OH is hydrophobic and prone to static charge. Spatulas often scatter the powder.

  • The Fix:

    • Use an anti-static gun on the weighing boat and spatula before transfer.

    • Do not weigh directly into the reaction vessel if the vessel contains solvent. Weigh onto weighing paper/boat first.

    • Clean-up: Wipe the balance area with a wet tissue immediately. Dry dust is an inhalation hazard.

Phase 3: Solubilization & Coupling[2]
  • Solvent Choice: DMF (Dimethylformamide) is preferred over NMP for solubility.

  • Concentration: Dissolve at 0.2M – 0.5M.

  • Activation:

    • Add Fmoc-N-Me-Cys(Me)-OH to the vessel.

    • Add HATU (0.95 eq) before adding base.

    • Add DIPEA (2.0 eq) last to initiate activation.

    • Why? N-methyl amino acids sterically hinder the carboxyl group.[2][3] Pre-activation (2-5 mins) is crucial, but prolonged pre-activation causes racemization.

Phase 4: Waste Disposal
  • Segregation:

    • Solid Waste: Contaminated weighing boats/gloves

      
       Hazardous Solid Waste.
      
    • Liquid Waste: Segregate based on solvent.

      • If DCM used: Halogenated Waste stream.

      • If DMF only: Non-Halogenated Organic Waste.

  • Labeling: Explicitly list "Fmoc-N-Me-Cys(Me)-OH" and "HATU" on the tag. Do not just write "Peptide Waste."

Visualized Safety & Logic Workflow

The following diagram maps the operational lifecycle, highlighting critical control points (CCPs) where safety risks escalate.

SafetyProtocol cluster_solid Solid Phase (Dust Hazard) cluster_liquid Solution Phase (Permeation Hazard) Storage 1. Storage (+4°C, Dry) Equilibration 2. Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (CCP: Static/Dust) Equilibration->Weighing PPE: N95 + Nitrile Solubilization 4. Solubilization (CCP: DMF Exposure) Weighing->Solubilization Transfer Solid Coupling 5. Coupling (HATU/DIPEA) Solubilization->Coupling PPE: Laminate Gloves (DMF Permeation Risk) Disposal 6. Waste Disposal (Segregated) Coupling->Disposal Halogenated vs Non-Halogenated

Figure 1: Operational lifecycle of Fmoc-N-Me-Cys(Me)-OH. Red nodes indicate high-risk control points requiring specific PPE upgrades.

Emergency Response

IncidentImmediate Action
Skin Contact (Solid) Brush off excess.[4][5] Wash with soap/water for 5 mins.
Skin Contact (Solution) IMMEDIATE DANGER. DMF facilitates rapid absorption. Remove gloves/clothing immediately.[6] Wash with water for 15+ mins.[4][5] Seek medical attention if large area affected.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.
Spill (Solid) Wet wipe method (do not dry sweep). Place in sealed bag.
Spill (Solution) Evacuate area if >100mL. Use absorbent pads (Chem-Sorb). Wear respirator if outside hood.[4]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fmoc-N-Me-Cys(Me)-OH. Merck KGaA.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Context on Fmoc stability and handling).

  • Occupational Safety and Health Administration (OSHA). (2023). Dimethylformamide (DMF) Handling Guidelines.

Sources

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